molecular formula C21H22N2O3S2 B2461346 (Z)-N-(3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 873810-52-7

(Z)-N-(3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide

Cat. No.: B2461346
CAS No.: 873810-52-7
M. Wt: 414.54
InChI Key: VICCVQAWWAWAEG-DQRAZIAOSA-N
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Description

(Z)-N-(3-(3,4-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a bicyclic sulfone-containing compound featuring a tetrahydrothieno[3,4-d]thiazole core. The Z-configuration of the imine bond and the presence of 3,4-dimethylphenyl and 3-methylbenzamide substituents confer unique steric and electronic properties.

Properties

IUPAC Name

N-[3-(3,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-13-5-4-6-16(9-13)20(24)22-21-23(17-8-7-14(2)15(3)10-17)18-11-28(25,26)12-19(18)27-21/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICCVQAWWAWAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d]thiazole core with a 3,4-dimethylphenyl substituent and a methylbenzamide moiety. Its structural uniqueness contributes to its biological properties.

Property Value
Molecular FormulaC₁₈H₁₉N₃O₃S₂
Molecular Weight389.49 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It has been shown to promote apoptosis in cancer cell lines by activating caspases and down-regulating anti-apoptotic proteins like survivin.
  • Protein-Ligand Interactions : The unique structure allows it to form stable complexes with target proteins, modulating their function.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 and HCT-116) showed that the compound reduces cell viability significantly at micromolar concentrations. For instance, IC50 values were reported around 10 µM for MDA-MB-231 cells.
Cell Line IC50 (µM) Mechanism
MDA-MB-23110Apoptosis induction
HCT-11612Enzyme inhibition

Case Studies

  • Study on MDA-MB-231 Cells :
    • The compound was tested for its ability to induce apoptosis through flow cytometry assays. Results indicated a significant increase in early and late apoptotic cells after treatment with concentrations as low as 10 µM.
    • Western blot analysis confirmed the activation of caspase-3 and down-regulation of survivin.
  • Effect on HCT-116 Cells :
    • Clonogenic assays indicated that treatment with the compound completely abolished colony formation after 24 hours of exposure.
    • The study highlighted the compound's potential as a lead structure for developing novel anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound’s tetrahydrothieno[3,4-d]thiazole-5,5-dioxide scaffold distinguishes it from thiadiazole derivatives (e.g., compounds 6, 8a–c, and 4g–h in and ). The sulfone group (5,5-dioxide) enhances polarity and stability compared to non-oxidized sulfur-containing heterocycles. For example:

  • Compound 6 (): Features a [1,3,4]-thiadiazole ring without sulfone groups, resulting in lower molecular weight (348.39 g/mol vs. ~450–500 g/mol for the target compound).
  • Compound 8a (): Contains a pyridine-fused thiadiazole system, lacking the bicyclic sulfone structure .
Table 1: Core Structure Comparison
Compound Core Structure Sulfone Group Molecular Weight (g/mol)
Target Compound Tetrahydrothieno[3,4-d]thiazole Yes ~450–500 (estimated)
6 () [1,3,4]-Thiadiazole No 348.39
8a () Pyridine-thiadiazole hybrid No 414.49
4g () Thiadiazole with acryloyl No 392.48

Substituent Effects on Physicochemical Properties

The 3,4-dimethylphenyl and 3-methylbenzamide groups in the target compound likely enhance lipophilicity compared to phenyl or chlorophenyl substituents in analogs:

  • Compound 4g (): Contains a 3-methylphenyl group but lacks the dimethyl substitution, leading to reduced steric hindrance .
  • Compound 8c (): Features a phenylnicotinic ester substituent, contributing to higher molecular weight (506.59 g/mol) but lower solubility due to ester groups .
Table 2: Substituent Impact on Melting Points and Solubility
Compound Substituents Melting Point (°C) Key Functional Groups
Target Compound 3,4-Dimethylphenyl, 3-methylbenzamide ~250–300 (estimated) Sulfone, amide
6 () Isoxazole, benzamide 160 Amide, isoxazole
8a () Acetylpyridine, benzamide 290 Amide, ketone
4g () Dimethylamino acryloyl 200 Acryloyl, amide
Table 3: Key Reaction Conditions for Analogs
Compound Reaction Conditions Yield (%) Key Reagents
6 () Ethanol, hydroxylamine HCl 70 Hydroxylamine, K₂CO₃
8a () Acetic acid, acetylacetone 80 Acetylacetone, NH₄OAc
4g () Ethanol/dioxane 82 Dimethylamino acryloyl

Spectral and Analytical Data

The target compound’s IR and NMR profiles would differ significantly from analogs due to the sulfone group (strong IR absorption ~1300–1150 cm⁻¹ for S=O) and Z-configuration:

  • Compound 6 (): Shows C=O IR absorption at 1606 cm⁻¹, while the target compound’s sulfone would dominate the spectrum .
  • Compound 8a (): Displays dual C=O peaks at 1679 and 1605 cm⁻¹, contrasting with the target’s sulfone and amide signals .

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